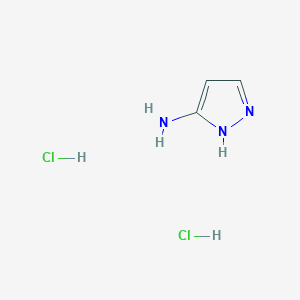

1H-Pyrazol-3-amine dihydrochloride

Description

Properties

Molecular Formula |

C3H7Cl2N3 |

|---|---|

Molecular Weight |

156.01 g/mol |

IUPAC Name |

1H-pyrazol-5-amine;dihydrochloride |

InChI |

InChI=1S/C3H5N3.2ClH/c4-3-1-2-5-6-3;;/h1-2H,(H3,4,5,6);2*1H |

InChI Key |

OSPIHBOXUJUEHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility Profile of 1H-Pyrazol-3-amine Dihydrochloride in Organic Solvents

Executive Summary & Chemical Identity

1H-Pyrazol-3-amine (also known as 3-aminopyrazole, CAS: 1820-80-0) is a highly versatile heterocyclic building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and energetic materials[1][2]. While the free base exhibits moderate solubility in various polar organic solvents (such as ethanol and dimethylformamide)[2], the compound is frequently isolated and stored as a dihydrochloride salt (e.g., CAS: 1556759-46-6 or 197367-87-6) to prevent oxidative degradation and improve shelf-life[1][3].

However, the transition from a neutral free base to a doubly protonated salt fundamentally alters its dissolution thermodynamics. For drug development professionals and synthetic chemists, understanding the solubility profile of 1H-pyrazol-3-amine dihydrochloride in organic solvents is critical for optimizing reaction conditions, purification workflows, and formulation strategies.

Thermodynamics of Dissolution: The Causality of Solubility

To predict and manipulate the solubility of 1H-pyrazol-3-amine dihydrochloride, one must analyze the competing thermodynamic forces: Crystal Lattice Energy vs. Solvation Energy .

-

High Lattice Enthalpy: The dihydrochloride salt features protonation at both the primary exocyclic amine and the endocyclic pyrazole nitrogen. This creates a dense, highly charged ionic lattice stabilized by strong electrostatic interactions and intermolecular hydrogen bonding with the chloride counterions.

-

Dielectric Constant (

) Dependency: Dissolving this salt in an organic solvent requires the solvent to possess a sufficiently high dielectric constant to separate the cation-anion pairs. Non-polar solvents (like hexane or toluene) lack the dipole moment necessary to overcome the lattice energy, rendering the salt practically insoluble[4]. -

Hydrogen Bonding Capacity: Polar protic solvents (e.g., methanol) excel at solvating this salt because they act as both hydrogen-bond donors (solvating the

anions) and acceptors (solvating the protonated amine groups).

Solvent Profiling & Quantitative Matrix

Based on the physicochemical properties of pyrazole-amine salts, the solubility behavior across different organic solvent classes can be systematically categorized. While water solubility strongly favors the salt form[4], organic solubility requires specific solvent characteristics.

Table 1: Solubility Matrix for 1H-Pyrazol-3-amine Dihydrochloride

| Solvent Class | Representative Solvent | Dielectric Constant ( | Estimated Solubility Profile | Mechanistic Rationale |

| Polar Protic | Methanol (MeOH) | 33.0 | High (>50 mg/mL) | Strong H-bond donation effectively solvates chloride anions; disrupts ionic lattice. |

| Polar Protic | Ethanol (EtOH) | 24.3 | Moderate (10–50 mg/mL) | Lower polarity and steric bulk reduce solvation efficiency compared to methanol[2]. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High (>50 mg/mL) | Exceptional cation solvation capacity and high |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Moderate to High | Good dipole moment; widely used in substitution and coupling reactions involving pyrazoles[6][7]. |

| Non-Polar | Dichloromethane (DCM) | 9.1 | Very Low (<1 mg/mL) | Insufficient polarity to separate ion pairs. Often requires in situ free-basing[8]. |

| Non-Polar | Hexane / Toluene | < 3.0 | Insoluble | Negligible dipole moment; zero capacity for ionic solvation. |

Experimental Methodology: Thermodynamic Solubility Determination

To ensure trustworthiness and reproducibility in your laboratory, relying on visual solubility estimates is insufficient. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard for generating self-validating thermodynamic solubility data.

Step-by-Step Protocol

-

Saturation Preparation: Add an excess amount of 1H-pyrazol-3-amine dihydrochloride (e.g., 100 mg) to a glass vial containing 1.0 mL of the target organic solvent.

-

Isothermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached between the solid lattice and the solvated ions.

-

Phase Separation: Remove the vial and centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the undissolved salt.

-

Filtration: Carefully extract the supernatant and pass it through a solvent-compatible 0.22 µm PTFE syringe filter to remove any micro-particulates.

-

Quantification: Dilute the filtered aliquot into a compatible mobile phase and analyze via HPLC-UV (monitoring at the

of the pyrazole chromophore, typically ~220-240 nm). Quantify the concentration against a pre-established calibration curve.

Isothermal shake-flask workflow for thermodynamic solubility determination.

Strategic Workarounds for Synthetic Chemistry

If your synthetic route requires the use of non-polar or weakly polar solvents (like Dichloromethane or Tetrahydrofuran) where the dihydrochloride salt is insoluble, you must employ solubility modulation strategies:

-

In Situ Free-Basing: Suspend the dihydrochloride salt in the non-polar solvent and add >2.0 equivalents of a non-nucleophilic tertiary organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The base will neutralize the hydrochloride salts, generating soluble triethylammonium chloride byproducts and liberating the highly soluble 1H-pyrazol-3-amine free base directly into the organic phase[8].

-

Co-Solvent Systems: Utilize a binary solvent mixture. Adding 10-20% (v/v) of a polar aprotic solvent like DMF or DMSO to a less polar bulk solvent can drastically lower the energy barrier for dissolution without completely altering the bulk properties of the reaction medium[6].

References

- Amino pyrazole dihydrochloride | C5H9N3.2HCl - BuyersGuideChem -

- 34045-29-9|1H-Pyrazol-3-amine hydrochloride|BLD Pharm -

- 3-Aminopyrazole 1820-80-0 wiki - Guidechem -

- Buy 1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride - Smolecule -

- Synthesis and in Vivo Evaluation of Novel Quinoline Deriv

- PRODUCT INFORM

- 3-Aminopyrazole-4-Carbonitrile: Properties, Uses, Safety D

- Recent Advances in Synthesis and Properties of Nitr

Sources

- 1. 34045-29-9|1H-Pyrazol-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. Buy 1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride [smolecule.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Aminopyrazole-4-Carbonitrile: Properties, Uses, Safety Data & Supplier Information | High-Quality Chemical Intermediate China [nj-finechem.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1H-Pyrazol-3-amine Dihydrochloride

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1H-Pyrazol-3-amine dihydrochloride, a key heterocyclic building block in pharmaceutical research and development. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental methodologies, and detailed spectral interpretation of this compound. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for identity confirmation, quality control, and further research involving 1H-Pyrazol-3-amine dihydrochloride.

Introduction to 1H-Pyrazol-3-amine Dihydrochloride and its Spectroscopic Characterization

The Subject Compound: A Profile

1H-Pyrazol-3-amine and its salts are foundational scaffolds in medicinal chemistry. The pyrazole moiety is present in a range of successful drugs, including anti-inflammatory agents like Celecoxib and various compounds with anticancer and antimicrobial properties.[1][2] 1H-Pyrazol-3-amine dihydrochloride (CAS Number: 34045-29-9) is the hydrochloride salt form of the parent amine (CAS: 1820-80-0), rendering it more stable and water-soluble for use in synthesis and formulation.[3][4][5]

The structure contains a primary amine and a pyrazole ring, both of which are basic and can be protonated. The dihydrochloride form indicates protonation at two sites, most likely the exocyclic amine (-NH2) to form an ammonium group (-NH3+) and one of the pyrazole ring nitrogens. This dual protonation significantly influences its chemical properties and, critically, its infrared spectrum.

Caption: Structure of 1H-Pyrazol-3-amine Dihydrochloride.

The Power of IR Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[6] When a molecule absorbs infrared radiation, its covalent bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint.[7] For pharmaceutical compounds, FT-IR (Fourier-Transform Infrared) spectroscopy is a rapid, non-destructive method used for:

-

Identity Confirmation: Matching the sample's spectrum to a known reference standard.

-

Functional Group Analysis: Confirming the presence of key chemical groups (e.g., amines, carbonyls, aromatic rings).

-

Salt Form Characterization: Distinguishing between a free base and its various salt forms.

-

Purity and Stability Assessment: Detecting impurities or degradation products that exhibit different spectral features.

Theoretical Foundations of the IR Spectrum

The IR spectrum of 1H-Pyrazol-3-amine dihydrochloride is a composite of the vibrational modes of its constituent parts: the protonated amine (ammonium), the protonated pyrazole ring, and the underlying carbon-hydrogen framework.

Vibrational Modes of the Ammonium Group (-NH₃⁺)

The conversion of a primary amine to its hydrochloride salt (an ammonium ion) induces profound changes in the IR spectrum.[8]

-

N-H Stretching: The most prominent feature is the appearance of a very broad and strong absorption band, typically spanning from 3200 cm⁻¹ down to 2800 cm⁻¹ .[9] This envelope arises from the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₃⁺ group. The significant broadening is a direct consequence of extensive intermolecular hydrogen bonding with the chloride counter-ions and other molecules in the crystal lattice.[10][11]

-

N-H Bending: The ammonium group also exhibits characteristic bending (scissoring) vibrations. An asymmetric bend is found between 1625-1560 cm⁻¹ , and a symmetric bend occurs between 1550-1500 cm⁻¹ .[8] These bands are typically of medium to strong intensity.

Vibrational Modes of the Pyrazole Ring

The pyrazole ring contributes several key absorptions to the mid-IR region.

-

N-H Stretching: The unprotonated N-H group within the pyrazole ring typically shows a broad stretching band around 2600-3200 cm⁻¹ in solid-state spectra due to strong N-H···N hydrogen bonding.[12] In the dihydrochloride salt, this vibration will be part of the complex, broad envelope dominated by the -NH₃⁺ stretching.

-

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the heterocyclic ring give rise to a series of medium-to-strong bands in the 1640-1450 cm⁻¹ region.[13][14][15] These are highly characteristic of the aromatic system.

-

Ring and C-N Stretching: Vibrations involving the stretching of the entire ring and the exocyclic C-N bond can be found in the fingerprint region, with a notable C-N stretching band often observed around 1300-1200 cm⁻¹ .[15][16]

Experimental Methodology: A Self-Validating Protocol

Acquiring a high-quality, reproducible IR spectrum hinges on meticulous sample preparation and a systematic approach to data acquisition.

Caption: Experimental workflow for the IR analysis of 1H-Pyrazol-3-amine dihydrochloride.

Sample Preparation: ATR vs. KBr Pellet

The choice of sample preparation is critical. As a solid, 1H-Pyrazol-3-amine dihydrochloride can be analyzed using either Attenuated Total Reflectance (ATR) or the traditional potassium bromide (KBr) pellet method.[17]

-

Attenuated Total Reflectance (ATR) - Recommended Method: ATR is the modern standard for its simplicity, speed, and non-destructive nature.[18]

-

Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. This prevents cross-contamination.

-

Background Scan: Record a background spectrum of the clean, empty crystal. This is crucial to subtract the spectral contributions of air (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a strong, high-quality signal. Insufficient pressure is a common source of poor spectra.[19]

-

Data Acquisition: Collect the sample spectrum.

-

-

Potassium Bromide (KBr) Pellet Method: This classic transmission technique can yield high-resolution spectra but is more labor-intensive and susceptible to moisture contamination.[18]

-

Drying: Ensure both the sample and high-purity, spectroscopy-grade KBr are completely dry, as water has strong IR absorptions that can obscure key spectral features.

-

Grinding: Mix ~1 mg of the sample with ~100-200 mg of dry KBr powder in an agate mortar and pestle.[19] Grind until the mixture is a fine, homogenous powder. This minimizes light scattering.

-

Pellet Pressing: Transfer the powder to a pellet die and press under high pressure (typically several tons) using a hydraulic press to form a thin, transparent, or translucent disc.[19]

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and collect the spectrum.

-

Instrumentation and Data Acquisition Parameters

A modern Fourier-Transform Infrared (FT-IR) spectrometer is required. The following parameters serve as a robust starting point:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

Spectral Analysis and Interpretation

The resulting IR spectrum should be interpreted by assigning the observed absorption bands to specific molecular vibrations. The protonation of the amine and pyrazole functionalities are the most dominant influences on the spectrum.

Key Data Summary: Predicted IR Absorption Bands

The following table summarizes the expected vibrational modes for 1H-Pyrazol-3-amine dihydrochloride.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3200 - 2800 | Strong, Very Broad | N-H Asymmetric & Symmetric Stretch | Ammonium (-NH₃⁺) and Pyrazole (N-H) |

| ~3100 | Medium-Weak (Shoulders) | C-H Aromatic Stretch | Pyrazole Ring C-H |

| 1625 - 1560 | Medium-Strong | N-H Asymmetric Bending | Ammonium (-NH₃⁺) |

| 1640 - 1580 | Medium-Strong | C=N Stretch | Pyrazole Ring |

| 1580 - 1450 | Medium-Strong | C=C Stretch | Pyrazole Ring |

| 1550 - 1500 | Medium-Strong | N-H Symmetric Bending | Ammonium (-NH₃⁺) |

| 1300 - 1200 | Medium | C-N Stretch | Aromatic Amine (C-N) |

| Below 1000 | Variable | C-H Out-of-Plane Bending | Fingerprint Region |

Detailed Band Assignment and Rationale

-

The 3200-2800 cm⁻¹ Region: Expect a dominant, broad "ammonium band." This feature is characteristic of amine salts and is a primary indicator of successful salt formation.[8][20] The individual N-H stretches from the -NH₃⁺ and the pyrazole N-H will merge into this single, complex envelope due to extensive hydrogen bonding.[9][10] Any sharp C-H stretching peaks from the pyrazole ring may appear as minor shoulders on this broad absorption.

-

The 1650-1450 cm⁻¹ Region: This region is rich with information. It will contain multiple overlapping bands of medium to strong intensity. The key assignments here are the N-H bending modes of the ammonium group and the C=N/C=C ring stretching modes of the pyrazole core.[15] The presence of these distinct bands confirms both the protonated amine and the intact heterocyclic ring system. Primary amines themselves have an N-H bending vibration near 1600 cm⁻¹, but in the salt form, the pattern of two distinct bending modes (asymmetric and symmetric) is more characteristic.[21]

-

The Fingerprint Region (< 1400 cm⁻¹): This region contains a complex pattern of absorptions unique to the molecule's overall structure, including C-N stretching and various bending and rocking motions. While individual assignments can be difficult without computational modeling, the overall pattern is highly reproducible and serves as a definitive fingerprint for identity confirmation.

Applications in Quality Control and Drug Development

-

Identity Confirmation: The IR spectrum provides a fast and reliable method for confirming the identity of incoming raw materials, ensuring it is 1H-Pyrazol-3-amine dihydrochloride and not the free base or another salt form. The presence of the broad ammonium band (3200-2800 cm⁻¹) is a critical checkpoint.

-

Detection of Free Base: If a sample is incompletely protonated, the spectrum may show features of the free amine. Specifically, a free primary amine (-NH₂) would exhibit two sharper N-H stretching peaks in the 3500-3200 cm⁻¹ region, which would be distinct from the broad ammonium band.[21][22]

-

Stability Studies: Changes in the IR spectrum over time under various stress conditions (heat, humidity) can indicate chemical degradation, such as loss of HCl or changes to the pyrazole ring structure.

Conclusion

The infrared spectrum of 1H-Pyrazol-3-amine dihydrochloride is uniquely defined by the vibrational characteristics of its protonated amine and pyrazole ring functionalities. The presence of a strong, broad ammonium stretching band between 3200-2800 cm⁻¹ and a series of characteristic bending and ring stretching bands in the 1650-1450 cm⁻¹ region are key identifiers. By employing a validated experimental protocol, preferably using the ATR technique for its efficiency and reliability, researchers can confidently use FT-IR spectroscopy for the critical tasks of identity confirmation, quality control, and stability assessment in the pharmaceutical development pipeline.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. [Link]

-

Sample preparation for FT-IR. University of the West Indies at Mona. [Link]

-

SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2023). JETIR. [Link]

-

Guide to FT-IR Spectroscopy. Bruker. [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2014). Connect Journals. [Link]

-

The features of IR spectrum. Mansoura University. [Link]

-

General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... ResearchGate. [Link]

-

Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. (2023). Impactfactor.org. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

-

HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. (1957). Canadian Science Publishing. [Link]

-

ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions. (2010). Journal of Solution Chemistry. [Link]

-

1H-PYRAZOL-3-AMINE | CAS 1820-80-0. Matrix Fine Chemicals. [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2023). ACS Publications. [Link]

-

Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (2016). J-Stage. [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

-

HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. (1957). Canadian Science Publishing. [Link]

-

2,5-dihydro-1H-pyrazol-3-amine hydrochloride. PubChem. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). PMC. [Link]

-

ATR-FTIR spectra of the standards of (a) cocaine base and (b) cocaine hydrochloride. ResearchGate. [Link]

-

In the IR-spectra, characteristic absorption bands are observed in the... ResearchGate. [Link]

-

N-H Stretching and Bending Vibrations. (2023). YouTube. [Link]

-

Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

-

THE MODES OF STRETCHING AND BENDING. Cengage. [Link]

-

1H-Pyrazole. NIST WebBook. [Link]

-

1H-Pyrazol-3-amine, 5-methyl-. PubChem. [Link]

-

Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). PMC. [Link]

-

PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. [Link]

-

Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

-

Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. (2023). MDPI. [Link]

-

Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts. (2024). PMC. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 34045-29-9|1H-Pyrazol-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. 1H-PYRAZOL-3-AMINE | CAS 1820-80-0 [matrix-fine-chemicals.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. connectjournals.com [connectjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. jascoinc.com [jascoinc.com]

- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. researchgate.net [researchgate.net]

- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 22. youtube.com [youtube.com]

Tautomeric Dynamics of 1H-Pyrazol-3-amine: Structural Stability, Mechanistic Insights, and Experimental Validation

Executive Summary

1H-pyrazol-3-amine (commonly referred to as 3-aminopyrazole) is a privileged, nitrogen-rich heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents[1]. A defining physicochemical feature of this molecule is its inherent ability to exist as multiple rapidly interconverting tautomers. As a Senior Application Scientist, I approach tautomerism not merely as a structural curiosity, but as a critical variable that dictates receptor binding affinity, physicochemical properties, and synthetic regioselectivity. This whitepaper provides an in-depth mechanistic analysis of the tautomeric forms of 1H-pyrazol-3-amine, the thermodynamic forces driving their stability, and the self-validating experimental protocols required to characterize them.

The Tautomeric Landscape of 1H-Pyrazol-3-amine

The tautomerism of 1H-pyrazol-3-amine is primarily governed by the migration of a proton across the heteroatoms of the molecule. This manifests in two distinct theoretical pathways:

-

Annular Prototropic Tautomerism (Observed): This involves a 1,2-proton shift between the adjacent ring nitrogen atoms (N1 and N2). This equilibrium interconverts the 3-amino-1H-pyrazole (3AP) and 5-amino-1H-pyrazole (5AP) forms[1].

-

Side-Chain Tautomerism (Not Observed): This pathway involves proton migration from the exocyclic amino group to a ring nitrogen, theoretically yielding an imino form (e.g., 3-imino-2,3-dihydro-1H-pyrazole). However, the loss of aromaticity makes this form energetically prohibitive[2].

Figure 1: Annular and side-chain tautomeric equilibria of 1H-pyrazol-3-amine.

Thermodynamic Stability and Electronic Causality

The annular equilibrium between 3AP and 5AP is highly asymmetrical. Extensive and experimental spectroscopic data confirm that the 3-amino tautomer is significantly more stable than the 5-amino tautomer in the gas phase and most solid states[3].

The Causality of Stability:

The preference for the 3AP form is dictated by the electronic nature of the exocyclic

Quantitative Thermodynamic Data Summary

| Tautomeric Form | Relative Enthalpy ( | Relative Gibbs Free Energy ( | Dipole Moment | Primary Experimental Observation |

| 3-amino-1H-pyrazole (3AP) | Lower | Solid-state X-ray, Gas-phase IR | ||

| 5-amino-1H-pyrazole (5AP) | Higher | Trapped via UV-phototautomerization | ||

| 3-imino-2,3-dihydro-1H-pyrazole | N/A | N/A | Not observed experimentally |

Data derived from DFT(B3LYP)/6-311++G(d,p) calculations[3].

Environmental Influences: Solvent and Solid-State Dynamics

While 3AP is the intrinsic global minimum, the surrounding dielectric environment can perturb the equilibrium:

-

Solid State: demonstrates that 1H-pyrazol-3-amines predominantly crystallize in the 3-amino form. This is driven by the formation of highly stable, linear intermolecular hydrogen-bonding networks between the pyrazole N-H and the bare N2 atom of adjacent molecules[5].

-

Solution State: In polar aprotic solvents (e.g., DMSO-

), the more polar 5AP tautomer gains stabilization energy through dielectric solvation. While 3AP typically remains the major species, a measurable equilibrium can be observed via slow-exchange NMR[6].

Self-Validating Experimental Protocols

To rigorously characterize the tautomeric ratios and prevent artifactual data caused by rapid proton exchange, orthogonal analytical techniques must be employed.

Figure 2: Multi-modal experimental workflow for tautomer characterization.

Protocol 1: Low-Temperature Matrix Isolation IR Spectroscopy

Purpose: To determine intrinsic tautomeric ratios without the confounding effects of intermolecular hydrogen bonding[7].

-

Sample Sublimation: Vaporize a precisely weighed sample of 1H-pyrazol-3-amine at 350 K under high vacuum conditions.

-

Matrix Deposition: Co-deposit the vapor with a large excess of high-purity Argon gas onto a CsI window cooled to 15 K.

-

Causality: The cryogenic argon matrix isolates individual monomers, freezing the gas-phase tautomeric equilibrium and completely preventing the intermolecular hydrogen bonding that causes rapid interconversion[3].

-

-

Spectral Acquisition: Record the IR spectrum (4000–400 cm⁻¹) using an FTIR spectrometer. The dominant vibrational bands will correspond to the 3AP tautomer.

-

UV-Induced Phototautomerization (Self-Validation Step): Irradiate the matrix with broadband UV light (

).-

Causality: The UV energy overcomes the activation barrier, driving the 1,2-proton shift to artificially form 5AP. The emergence of new IR bands confirms the spectral signature of the higher-energy 5AP tautomer, validating the initial baseline assignment[8].

-

Protocol 2: Computational Thermodynamic Profiling (DFT)

Purpose: To establish a rigorous theoretical baseline for tautomeric energies and orbital interactions[1].

-

Geometry Optimization: Construct 3D models of 3AP, 5AP, and the imino form. Optimize the geometries using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Causality: This specific level of theory includes diffuse functions (++), which are mathematically critical for accurately modeling the electron-rich, diffuse lone pairs of the pyrazole nitrogen atoms[8].

-

-

Vibrational Frequency Analysis (Self-Validation Step): Run frequency calculations on the optimized geometries at the same level of theory. The absence of imaginary frequencies validates that the optimized structures are true thermodynamic minima, not transition states[1].

-

Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using DMSO dielectric parameters to calculate

in solution. This allows for direct correlation with solution-state NMR data[6].

Implications for Drug Development

Understanding whether a molecule exists predominantly as 3AP or 5AP is paramount for rational drug design. Tautomers are distinct chemical entities; they present completely different spatial orientations of hydrogen bond donors and acceptors, which directly impacts target kinase recognition and receptor binding affinity[1]. Furthermore, during lead optimization and scale-up synthesis, the predominant tautomer governs the regioselectivity of acylation and alkylation reactions. For instance, in the synthesis of , the tautomeric state dictates which annular nitrogen acts as the nucleophile, directly impacting the yield and purity of the final active pharmaceutical ingredient[9].

References

-

Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules (MDPI) / PubMed Central. Available at:[Link]

-

Encyclopedia.pub. Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

-

CORE / Arkivoc. A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. Available at:[Link]

-

ResearchGate. Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state. Available at:[Link]

-

MDPI. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine [benchchem.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Annular Tautomerism in Substituted 3-Aminopyrazoles: A Technical Guide for Rational Drug Design

Executive Summary

Pyrazoles represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors, anti-inflammatory agents, and CNS drugs. However, the inherent ability of N-unsubstituted pyrazoles to exist as multiple, rapidly interconverting tautomers presents a complex challenge during lead optimization. For substituted 3-aminopyrazoles, this phenomenon primarily manifests as annular prototropic tautomerism —the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2), resulting in an equilibrium between the 3-amino-1H and 5-amino-1H forms [1].

Understanding and controlling this equilibrium is paramount. The predominant tautomeric state dictates the molecule's hydrogen-bonding capacity, dipole moment, and spatial geometry, which directly govern receptor binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles [2]. This whitepaper provides an in-depth mechanistic analysis of annular tautomerism in 3-aminopyrazoles, detailing the thermodynamic drivers, structural implications, and self-validating experimental protocols required to characterize these dynamic systems.

The Tautomeric Landscape of 3-Aminopyrazoles

Annular vs. Side-Chain Tautomerism

Substituted 3-aminopyrazoles can theoretically undergo two distinct types of proton migration:

-

Annular Tautomerism: The migration of the proton between the endocyclic N1 and N2 atoms. This is the thermodynamically dominant equilibrium, yielding the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole tautomers.

-

Side-Chain (Amino-Imino) Tautomerism: The migration of a proton from the exocyclic amine to an annular nitrogen, forming an imino species (e.g., 3-imino-2,3-dihydro-1H-pyrazole).

Extensive experimental and Density Functional Theory (DFT) studies confirm that the imino forms are thermodynamically unstable and rarely observed in solution or solid states, as they disrupt the aromatic sextet of the pyrazole ring [3]. Consequently, medicinal chemists must focus their analytical efforts entirely on the annular prototropic equilibrium.

Electronic and Environmental Drivers

The position of the 3-amino/5-amino equilibrium is not static; it is a delicate balance dictated by intramolecular electronic effects and intermolecular solvent interactions:

-

Substituent Effects: The electronic nature of substituents at the C4 and C5 positions heavily biases the equilibrium. Electron-withdrawing groups (EWGs) such as cyano (-CN) or nitro (-NO2) at the C4 position stabilize the 5-amino tautomer by withdrawing electron density from the adjacent nitrogen, increasing its acidity. Conversely, electron-donating groups (EDGs) like methoxy (-OMe) favor the 3-amino tautomer [4].

-

Solvent Polarity and Hydrogen Bonding: In the gas phase or non-polar solvents, the 3-amino tautomer is generally more stable. However, in highly polar, hydrogen-bond-accepting solvents like DMSO, the equilibrium can shift dramatically. The solvent stabilizes specific tautomers through intermolecular hydrogen bonding with the pyrazole N-H and exocyclic NH2 groups [5].

Implications in Drug Design

The tautomeric state of a 3-aminopyrazole derivative is not a mere academic curiosity; it is a critical determinant of pharmacological efficacy.

-

Receptor Recognition (Pharmacophore Mapping): Tautomers are distinct chemical entities. The 3-amino-1H form presents a hydrogen bond donor at N1 and an acceptor at N2, while the 5-amino-1H form reverses this vector. If a kinase hinge-binding region requires a specific donor/acceptor sequence, a molecule trapped in the "wrong" tautomeric state will exhibit a precipitous drop in binding affinity[2].

-

Physicochemical Properties: Tautomerism alters the molecular dipole moment and pKa, directly impacting lipophilicity (logP) and aqueous solubility. A more polar tautomer may exhibit superior solubility but poor membrane permeability, complicating the ADME profile.

Caption: Workflow for self-validating tautomer characterization in rational drug design.

Quantitative Data Summary

The following table synthesizes quantitative tautomeric preferences for various substituted 3-aminopyrazoles based on empirical literature data [4][5][6].

| Substituent Profile | Environment / Solvent | Dominant Tautomer | Analytical Method | Causality / Rationale |

| Unsubstituted (H) | Gas Phase / Ar Matrix | 3-amino-1H | IR / DFT | Intramolecular stabilization; absence of solvent H-bonding. |

| 4-Cyano (-CN) | DMSO- | 5-amino-1H | EWG at C4 increases acidity of adjacent NH, favoring proton migration to N2. | |

| 4-Methoxy (-OMe) | DMSO- | 3-amino-1H | EDG at C4 enriches electron density, stabilizing the 3-amino configuration. | |

| 5-Nitro, 3-Ester | Solid State | 5-amino-1H | X-ray Diffraction | Crystal lattice packing and intermolecular H-bonding override gas-phase preference. |

| 5-Methyl, 3-Ester | Solid State | 3-amino-1H | X-ray Diffraction | Steric bulk of methyl group combined with ester H-bond networking. |

Experimental Methodologies & Self-Validating Protocols

To rigorously characterize annular tautomerism, a multi-disciplinary approach is required. Relying solely on room-temperature

Protocol 1: Self-Validating NMR Workflow for Tautomeric Ratio Determination

Objective: To accurately quantify the solution-state equilibrium of 3-amino/5-amino tautomers.

-

Step 1: Anhydrous Sample Preparation.

-

Action: Dissolve 5-10 mg of the highly purified 3-aminopyrazole in strictly anhydrous DMSO-

or THF- -

Causality: Trace water acts as a proton shuttle, artificially accelerating the tautomeric exchange rate beyond the NMR timescale. Anhydrous conditions are non-negotiable for observing distinct tautomers.

-

-

Step 2: Variable Temperature (VT)

H NMR Acquisition.-

Action: Acquire spectra starting at 298 K, progressively cooling the probe to 250 K (or lower, depending on solvent freezing point).

-

Causality: Lowering the thermal energy of the system slows the proton exchange rate (slow exchange regime). This resolves the averaged broad N-H and C-H signals into distinct, quantifiable peaks representing the individual 3-amino and 5-amino tautomers [4].

-

-

Step 3:

H--

Action: Perform a 2D

H- -

Causality:

H NMR alone cannot definitively assign which peak belongs to which tautomer.

-

-

Step 4: Thermodynamic Calculation.

-

Action: Integrate the resolved C4-H peaks for both tautomers to determine the equilibrium constant (

). Calculate the Gibbs free energy difference using

-

Protocol 2: In Silico DFT Validation

Objective: To predict tautomeric preferences prior to synthesis and understand gas-phase vs. solvent-phase energy landscapes.

-

Step 1: Geometry Optimization.

-

Action: Construct both 3-amino-1H and 5-amino-1H models. Optimize geometries using the B3LYP functional with a 6-311++G(d,p) basis set.

-

Causality: This specific level of theory provides an excellent balance between computational cost and accuracy for heterocyclic systems, adequately modeling electron correlation and diffuse functions necessary for nitrogen lone pairs [6].

-

-

Step 2: Solvation Modeling.

-

Action: Apply the Polarizable Continuum Model (PCM) using the dielectric constant of the intended assay solvent (e.g., water or DMSO).

-

Causality: Gas-phase calculations often predict the 3-amino tautomer as the global minimum. Applying PCM accounts for the dielectric stabilization of the more polar tautomer, aligning computational predictions with physiological or assay conditions [6].

-

Conclusion

Annular tautomerism in substituted 3-aminopyrazoles is a dynamic and highly sensitive chemical property that dictates the success or failure of a drug candidate. By moving beyond simple room-temperature NMR and employing a robust, self-validating matrix of Variable-Temperature NMR, X-ray crystallography, and high-level DFT calculations, medicinal chemists can map the tautomeric landscape with precision. Recognizing whether a lead compound exists predominantly as a 3-amino or 5-amino tautomer in physiological environments allows for the rational design of highly selective, high-affinity therapeutics.

References

-

International Journal of Novel Research and Development (IJNRD). "Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review". IJNRD.[Link]

-

Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. "Structure and Chemistry of 3(5)-Substituted Pyrazoles". Encyclopedia.pub (MDPI).[Link]

-

ResearchGate. "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations". ResearchGate.[Link]

-

PubMed Central (PMC). "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups". National Institutes of Health (NIH).[Link]

-

PubMed Central (PMC). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles". National Institutes of Health (NIH).[Link]

1H-Pyrazol-3-amine Hydrochloride (CAS 34045-29-9): A Comprehensive Technical Guide on Synthesis, Characterization, and Application in Kinase Inhibitor Development

Executive Summary

The compound 1H-pyrazol-3-amine hydrochloride (CAS 34045-29-9) is a highly versatile, low-molecular-weight building block utilized extensively in medicinal chemistry and drug discovery. Because the 3-aminopyrazole core functions as a bioisostere for the adenine ring of ATP, it is a privileged scaffold for designing competitive kinase inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in targeted therapeutics, and a self-validating protocol for its synthesis and characterization.

Physicochemical Profiling & Structural Identity

Due to annular tautomerism, 1H-pyrazol-3-amine is often structurally synonymous with 1H-pyrazol-5-amine. In its hydrochloride salt form, the molecule exhibits enhanced stability and aqueous solubility, making it ideal for downstream cross-coupling reactions and biological assays.

Table 1: Quantitative Physicochemical Data for CAS 34045-29-9

| Property | Value |

| Chemical Name | 1H-pyrazol-3-amine hydrochloride |

| CAS Number | 34045-29-9 |

| Molecular Formula | C3H6ClN3 |

| Molecular Weight | 119.55 g/mol |

| MDL Number | MFCD07367630 |

| Typical Purity | ≥95.0% |

| Physical State | Solid |

Data aggregated from commercial chemical validation standards (1[1], 2[2]).

Mechanistic Role in Drug Development

The 3-aminopyrazole moiety is a cornerstone in the development of small-molecule inhibitors. By mimicking the hydrogen-bonding network of ATP, derivatives synthesized from CAS 34045-29-9 can anchor deeply into the hinge region of various kinases.

AXL Receptor Tyrosine Kinase Inhibition

AXL kinase is a primary driver of tumor metastasis and drug resistance. Recent drug discovery efforts have identified 3-aminopyrazole derivatives as highly potent and selective AXL inhibitors. Lead compounds have demonstrated an enzymatic IC50 of 1.6 nM and a binding affinity (Kd) of 0.26 nM (3)[3]. Mechanistically, these inhibitors suppress Ba/F3-TEL-AXL cell proliferation and reverse TGF-β1-induced epithelial-mesenchymal transition (EMT), effectively halting cancer cell migration.

CDK2/Cyclin A Antitumor Agents

Inhibitors targeting cyclin-dependent kinases (CDKs) frequently utilize the 3-aminopyrazole scaffold. Lead optimization of early 3-aminopyrazole hits yielded compounds (e.g., PHA-533533) that inhibit CDK2/cyclin A with a Ki of 31 nM (4)[4]. The optimization of the pyrazole core significantly improved the physicochemical profile, increasing solubility tenfold while reducing plasma protein binding.

Anti-Inflammatory and Anti-Infective Applications

Beyond oncology, the 3-aminopyrazole building block is utilized to synthesize p38MAPK inhibitors for anti-inflammatory therapies and DNA Gyrase inhibitors for combating Gram-negative bacterial infections (5)[5].

Mechanistic pathway of AXL kinase inhibition by 3-aminopyrazole derivatives.

Synthetic Methodologies & Protocols

To ensure reproducibility and high yield, the synthesis of 1H-pyrazol-3-amine hydrochloride must be tightly controlled. The following protocol details the cyclocondensation of a nitrile precursor with hydrazine, followed by targeted salt formation (6)[6].

Step-by-Step Experimental Protocol

Phase 1: Cyclocondensation (Free Base Synthesis)

-

Reagent Preparation: Dissolve 1.0 equivalent of 3-oxopropanenitrile (or a substituted derivative) in anhydrous ethanol.

-

Causality: Ethanol acts as a protic solvent that solubilizes both the highly polar hydrazine and the organic nitrile, while supporting the required 60°C reflux temperature for thermodynamic control.

-

-

Catalysis: Add 1.1 equivalents of glacial acetic acid.

-

Causality: Acetic acid serves as a mild acid catalyst. It activates the carbonyl/nitrile carbon for nucleophilic attack without over-protonating the hydrazine, which would otherwise deactivate the nucleophile.

-

-

Nucleophilic Addition: Slowly add 1.05 equivalents of hydrazine hydrate dropwise to the mixture at room temperature.

-

Reflux: Heat the reaction mixture to 60°C for 24 hours. Monitor completion via TLC or LC-MS.

-

Workup: Cool to ambient temperature and remove the solvent in vacuo. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield the 1H-pyrazol-3-amine free base.

Phase 2: Hydrochloride Salt Formation

-

Solubilization: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether (or a mixture of ether/dichloromethane if solubility is poor).

-

Precipitation: Slowly bubble anhydrous HCl gas into the solution, or add a pre-titrated solution of HCl in diethyl ether at 0°C.

-

Causality: The free base is highly polar. Utilizing a non-polar solvent like diethyl ether forces the immediate precipitation of the hydrochloride salt, driving the reaction to completion and preventing the severe yield losses associated with aqueous workups of highly polar amines.

-

-

Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry in vacuo to yield 1H-pyrazol-3-amine hydrochloride (CAS 34045-29-9).

Step-by-step synthetic workflow for 1H-pyrazol-3-amine hydrochloride.

Analytical Characterization Workflow

To validate the integrity of the synthesized CAS 34045-29-9, a rigorous analytical workflow must be employed:

-

¹H-NMR (DMSO-d6): Look for the diagnostic broad singlet corresponding to the -NH₂ protons (typically exchanging with the solvent or appearing around 5.0-6.0 ppm depending on the exact salt stoichiometry) and the distinct aromatic protons of the pyrazole ring (doublets around 5.5 ppm and 7.5 ppm, J ~ 2.0 Hz).

-

LC-MS (ESI+): Confirm the mass of the free base. The expected [M+H]⁺ peak should appear at m/z 84.05 for the unsubstituted core, confirming the C3H5N3 molecular weight of 83.09 g/mol .

-

HPLC: Utilize a reversed-phase C18 column with a highly aqueous mobile phase (e.g., 0.1% TFA in water/acetonitrile gradient) due to the extreme polarity of the hydrochloride salt.

References

- Capot Chemical. "34045-29-9 | 1H-pyrazol-3-amine hydrochloride.

- Fluorochem. "1H-Pyrazol-3-amine hydrochloride (CAS 34045-29-9).

- PubMed. "Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors.

- ACS Publications. "3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization.

- MDPI. "Amino-Pyrazoles in Medicinal Chemistry: A Review.

- ChemicalBook. "3-Aminopyrazole synthesis.

Sources

- 1. 34045-29-9 | 1H-pyrazol-3-amine hydrochloride - Capot Chemical [capotchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 6. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]

The Discovery, Synthesis, and Application of 3-Aminopyrazole: A Comprehensive Technical Guide

Executive Summary

The 3-aminopyrazole (1H-pyrazol-3-amine) scaffold is a privileged, nitrogen-rich heterocyclic pharmacophore that has fundamentally shaped modern medicinal chemistry. Characterized by a five-membered aromatic ring containing three nitrogen atoms (two endocyclic, one exocyclic), this compound acts as an exceptional hydrogen-bond donor-acceptor-donor system. This technical whitepaper explores the historical discovery of 3-aminopyrazole, dissects the mechanistic causality behind its regioselective synthesis, and outlines validated protocols for its integration into advanced drug discovery pipelines.

Historical Context and Discovery

The history of pyrazole chemistry was initiated by the foundational work of Ludwig Knorr, who achieved the first synthesis of the parent pyrazole molecule in 1883[1]. Knorr's classical synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains a cornerstone of heterocyclic chemistry[1].

Following Knorr's breakthrough, the specific isolation and characterization of the 3-amino derivative occurred in the early 20th century during broader investigations into azole derivatives[2]. Early synthetic efforts to produce 3-aminopyrazole relied heavily on the cyclocondensation of hydrazines with β-ketonitriles. However, chemists quickly encountered a persistent regioselectivity challenge: the reaction of unsymmetrical hydrazines with 1,3-dielectrophiles predominantly yielded the more thermodynamically stable 5-aminopyrazole isomer, leaving the highly desirable 3-aminopyrazole as a minor byproduct[3]. Overcoming this thermodynamic trap required a deep understanding of kinetic control, which paved the way for modern regioselective methodologies.

Mechanistic Pathways and Regioselectivity

The synthesis of 3-aminopyrazole derivatives from unsymmetrical (e.g., alkyl or aryl) hydrazines and β-ketonitriles is governed by a delicate balance between kinetic and thermodynamic control.

Alkylhydrazines are inherently more nucleophilic at their substituted nitrogen atom. When introduced to a β-ketonitrile, the initial nucleophilic attack forms a kinetic adduct rapidly. However, under neutral or acidic conditions, this kinetic intermediate undergoes rapid isomerization to a more stable thermodynamic adduct , which subsequently cyclizes to form the 5-aminopyrazole[3].

To isolate the 3-aminopyrazole, researchers must employ kinetic trapping. By introducing a strong base such as sodium ethoxide (NaOEt), the kinetically formed adduct is rapidly deprotonated and forced into immediate ring closure before isomerization can occur[3].

Mechanistic divergence in the synthesis of 3-aminopyrazole vs. 5-aminopyrazole under kinetic control.

Quantitative Data: Regioselectivity Parameters

The table below summarizes the causality and quantitative outcomes of altering the reaction environment during aminopyrazole synthesis.

| Parameter | Thermodynamic Control (Neutral/Acidic) | Kinetic Control (Strong Base, e.g., NaOEt) |

| Primary Adduct | Adduct 5 (Stable Hydrazone) | Adduct 6 (Fast Formation) |

| Major Product | 5-Aminopyrazole | 3-Aminopyrazole |

| Typical Yield Ratio (3-amino : 5-amino) | < 10 : 90 | > 75 : 25 |

| Mechanistic Causality | Equilibration favors the most stable hydrazone intermediate prior to cyclization. | Base rapidly deprotonates and traps the kinetic intermediate, forcing immediate ring closure. |

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocol details the regioselective synthesis of 1-aryl-3-aminopyrazoles. Every step is designed as a self-validating system with embedded in-process controls.

Protocol: Regioselective Synthesis of 1-Aryl-3-aminopyrazoles

Objective: Synthesize the 3-amino isomer while actively suppressing the 5-amino byproduct via kinetic trapping.

-

Reagent Preparation & Activation: Dissolve the selected β-ketonitrile (1.0 equiv) in anhydrous ethanol (0.5 M concentration) under an inert argon atmosphere.

-

Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive nitrile group, ensuring it remains available for cyclization.

-

-

Kinetic Trapping Setup: Cool the reaction vessel to 0 °C using an ice bath. Slowly add a freshly prepared solution of sodium ethoxide (1.2 equiv).

-

Causality: Lowering the thermal energy of the system slows down the rate of isomerization. The strong base prepares the environment to instantly deprotonate the kinetic adduct upon formation[3].

-

-

Hydrazine Addition: Add the substituted arylhydrazine (1.05 equiv) dropwise over 15 minutes.

-

Causality: Dropwise addition mitigates the exothermic nature of the nucleophilic attack, preventing localized heating that could trigger thermodynamic equilibration.

-

-

Cyclocondensation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) mobile phase. The complete disappearance of the UV-active starting nitrile and the emergence of a highly polar, ninhydrin-positive spot indicates successful cyclization.

-

-

Quenching & Extraction: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with saturated brine and dry over anhydrous Na₂SO₄.

-

Causality: Rapid thermal quenching halts any residual molecular equilibration, locking the product ratio in place.

-

-

Purification & Characterization: Purify the crude residue via silica gel flash chromatography.

-

Self-Validation: Analyze the purified fraction via LC-MS to confirm the exact mass [M+H]+. Utilize ¹H-NMR spectroscopy to verify regiochemistry; the 3-aminopyrazole will exhibit a distinct, isolated C4-proton singlet (typically resonating between δ 5.5 – 6.0 ppm).

-

Standard experimental workflow for the regioselective synthesis and isolation of 3-aminopyrazole.

Alternative Green Methodology

Recent advances have introduced more sustainable, metal-free pathways. For example, an iodine-mediated three-component reaction utilizing hydrazine hydrate, phenyl isothiocyanate, and ethyl acetoacetate has been developed to construct multi-substituted 3-aminopyrazoles[4]. In this cascade, hydrazine attacks the isothiocyanate to form a thiosemicarbazide, which condenses with the 1,3-dicarbonyl. Iodine facilitates the cyclization and subsequent desulfurization to yield the final 3-aminopyrazole core[4].

Applications in Advanced Drug Discovery

The 3-aminopyrazole ring is not merely a synthetic curiosity; it is a highly sought-after pharmacophore in oncology and targeted therapies. Its spatial geometry allows the three nitrogen atoms to form a robust "hydrogen bond zipper" with the ATP-binding pockets of various kinases.

-

AXL Kinase Inhibition: The receptor tyrosine kinase AXL is a prime target for halting cancer metastasis. Recent drug discovery programs have identified 3-aminopyrazole derivatives as highly potent, orally bioavailable AXL inhibitors. These compounds tightly bind to the AXL protein (Kd values as low as 0.26 nM), suppressing cell proliferation and reversing epithelial-mesenchymal transition[5].

-

Cyclin-Dependent Kinases (CDK2/5): 3-Aminopyrazole analogs have been systematically designed to explore the hydrophobic pocket adjacent to the kinase hinge region. These derivatives act as potent inhibitors of CDK2 and CDK5, effectively inducing caspase 3/7 activation and triggering apoptosis in pancreatic cancer cell lines[6].

Pharmacological mechanism of 3-aminopyrazole derivatives in targeted kinase inhibition.

Conclusion

From its obscure origins following Knorr's initial synthesis of pyrazole to its current status as a linchpin in kinase inhibitor design, 3-aminopyrazole represents a triumph of synthetic methodology. By mastering the kinetic and thermodynamic controls of its formation, researchers can reliably synthesize this scaffold, unlocking new frontiers in the development of life-saving therapeutics.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. heterocyclist.wordpress.com [heterocyclist.wordpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Sandmeyer reaction protocol for 1H-Pyrazol-3-amine

Application Note: Non-Aqueous Sandmeyer Protocol for the Synthesis of 3-Chloro-1H-pyrazole

Executive Summary This application note provides a comprehensive, self-validating protocol for the synthesis of 3-chloro-1H-pyrazole from 1H-pyrazol-3-amine via a modified, non-aqueous Sandmeyer reaction. Designed for researchers and drug development professionals, this guide elucidates the mechanistic rationale behind reagent selection, provides quantitative stoichiometric data, and outlines a rigorous step-by-step methodology to maximize yield and purity while mitigating common heterocyclic side reactions.

Mechanistic Rationale & Causality

The transformation of 1H-pyrazol-3-amine to 3-chloro-1H-pyrazole relies on the diazotization of the exocyclic amine followed by a copper-mediated halogenation. However, pyrazole amines present distinct synthetic challenges that dictate specific experimental choices:

-

Suppression of Hydrolysis (Solvent Choice): Traditional aqueous Sandmeyer conditions (using sodium nitrite and aqueous HCl) often result in the hydrolysis of the highly reactive pyrazole diazonium intermediate, yielding unwanted pyrazolone byproducts [1]. To circumvent this, a non-aqueous approach utilizing isoamyl nitrite in anhydrous acetonitrile is employed. This minimizes the steady-state concentration of water, effectively shutting down the hydrolytic degradation pathway.

-

Catalyst Selection (CuCl₂ vs. CuCl): While classical Sandmeyer reactions utilize Cu(I) salts, this protocol leverages Copper(II) chloride (CuCl₂). CuCl₂ exhibits superior solubility in organic solvents like acetonitrile [1]. Under these conditions, trace amounts of Cu(I) are generated in situ (often via reduction by the solvent or trace impurities), which initiates the single-electron transfer (SET) to the diazonium salt. This liberates nitrogen gas and forms an aryl radical, which rapidly abstracts a chlorine atom from the Cu(II) sphere, regenerating the Cu(I) catalyst and yielding the chlorinated product.

-

Temperature Control: The diazotization step is strictly maintained at 0 °C. Heteroaryl diazonium salts are notoriously unstable; elevated temperatures during formation can lead to premature homolytic cleavage or off-target electrophilic aromatic substitution (azo coupling) with unreacted starting material [2].

Reaction Pathway Visualization

Caption: Mechanism of the Sandmeyer reaction for the synthesis of 3-Chloropyrazole.

Quantitative Data & Stoichiometry

The following tables summarize the critical parameters and stoichiometry required for a scalable 241 mmol reaction [1].

Table 1: Stoichiometric Parameters

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |

| 1H-Pyrazol-3-amine | 83.09 | 1.0 | 20.0 g | 241 mmol | Substrate |

| Copper(II) chloride (CuCl₂) | 134.45 | 2.0 | 65.0 g | 481 mmol | Halogen Source / Catalyst |

| Isoamyl nitrite | 117.15 | 2.0 | 56.4 g | 481 mmol | Diazotizing Agent |

| Concentrated HCl | 36.46 | Excess | 20.0 mL | ~240 mmol | Acidic Promoter |

| Acetonitrile (Anhydrous) | 41.05 | Solvent | 600 mL | N/A | Reaction Medium |

Table 2: Reaction Conditions

| Phase | Temperature | Duration | Atmosphere |

| Dissolution & Acidification | 0 °C | 15 min | Ambient / N₂ |

| Diazotization (Addition) | 0 °C | 30 min | Ambient / N₂ |

| Halogenation (Progression) | 20–25 °C (RT) | 48 hours | Vented (N₂ evolution) |

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of 3-Chloro-1H-pyrazole.

Detailed Experimental Protocol

Safety Note: Isoamyl nitrite is a potent vasodilator; handle exclusively in a well-ventilated fume hood. The reaction evolves nitrogen gas; ensure the reaction vessel is properly vented to prevent pressure buildup.

Step 1: Reaction Setup & Acidification

-

Equip a 2 L round-bottom flask with a magnetic stir bar, an addition funnel, and a vented septum.

-

Dissolve 20.0 g (241 mmol) of 1H-pyrazol-3-amine in 600 mL of anhydrous acetonitrile.

-

Submerge the flask in an ice-water bath and allow the solution to cool to an internal temperature of 0 °C.

-

Slowly add 20.0 mL of concentrated hydrochloric acid (HCl) dropwise. Causality: The addition of HCl protonates the amine and provides the acidic environment required to generate the reactive nitrosonium species from isoamyl nitrite later in the sequence.

Step 2: Catalyst Addition

-

To the cooled, acidified mixture, add 65.0 g (481 mmol) of anhydrous Copper(II) chloride (CuCl₂) in portions.

-

Maintain vigorous stirring at 0 °C for 30 minutes to ensure complete dissolution and complexation. The mixture will adopt a dark, heterogeneous appearance.

Step 3: Diazotization

-

Charge the addition funnel with 56.4 g (481 mmol) of isoamyl nitrite.

-

Add the isoamyl nitrite dropwise to the reaction mixture over 30–45 minutes, strictly maintaining the internal temperature at or below 5 °C. Causality: Rapid addition causes thermal spikes, leading to the decomposition of the diazonium intermediate before halogen transfer can occur.

Step 4: Reaction Progression

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C).

-

Stir the mixture at room temperature for 48 hours. Monitor for the evolution of nitrogen gas (bubbling), which signifies the decomposition of the diazonium salt and the formation of the aryl radical [3].

Step 5: Workup & Extraction

-

Quench the reaction by transferring the mixture to a large separatory funnel containing 500 mL of cold distilled water.

-

Extract the aqueous phase with ethyl acetate (5 x 500 mL). Causality: Multiple extractions are necessary due to the high aqueous solubility of the pyrazole core.

-

Combine the organic layers and wash with 500 mL of saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification

-

Purify the crude dark residue via silica gel flash column chromatography.

-

Elute using a gradient of Hexane and Ethyl Acetate. The target 3-chloro-1H-pyrazole typically elutes at a 3:1 to 1:1 Hexane:EtOAc ratio.

-

Pool the product-containing fractions and evaporate to yield the pure product.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized product, validate using the following techniques:

-

LC-MS: Confirm the mass of the product. The expected[M+H]⁺ peak for 3-chloro-1H-pyrazole is m/z 103.0 (with a characteristic ³⁷Cl isotopic peak at 105.0 in a 3:1 ratio).

-

¹H NMR (DMSO-d₆ or CDCl₃): Look for the complete disappearance of the broad singlet corresponding to the primary amine (-NH₂) at ~4.5–5.0 ppm. The pyrazole ring protons should appear as two doublets (typically around 6.2 ppm and 7.6 ppm, J ≈ 2.0-2.5 Hz), though tautomeric broadening may be observed[2].

-

Troubleshooting: If a significant amount of azo-coupled byproduct (intensely colored orange/red impurities) is observed, ensure that the isoamyl nitrite is added more slowly and that the temperature is strictly kept at 0 °C during Step 3.

References

- Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. BenchChem.

- 3-bromo-1-methyl-1H-pyrazole | 151049-87-5. ChemicalBook.

- PROCESS FOR THE PREPARATION OF 3-(3-CHLORO-1H-PYRAZOL-1-YL)PYRIDINE.

The Synthesis of 1H-Pyrazole-3-Carboxamide Derivatives: A Detailed Guide for Chemical Researchers

Introduction: The Significance of the Pyrazole-3-Carboxamide Scaffold

The 1H-pyrazole-3-carboxamide core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Their prevalence in approved drugs and clinical candidates underscores the importance of robust and versatile synthetic methodologies for their preparation. This guide provides a detailed exploration of the common synthetic strategies, underlying chemical principles, and practical laboratory protocols for the preparation of 1H-pyrazole-3-carboxamide derivatives, aimed at researchers and professionals in the field of drug development.

Strategic Approaches to Synthesis

The most prevalent and adaptable strategy for the synthesis of 1H-pyrazole-3-carboxamide derivatives is a two-stage process.[4] This approach commences with the construction of the pyrazole ring bearing a carboxylic acid or ester functionality, followed by the coupling of this intermediate with a desired amine to furnish the final carboxamide product.[4] An alternative, though less frequently employed, route involves the formation of the amide bond on an acyclic precursor prior to the cyclization reaction that forges the pyrazole ring.[4] The choice of strategy is often dictated by the commercial availability of starting materials and the desired substitution pattern on the final molecule.[4]

This guide will focus on the more common two-stage approach, providing detailed protocols for each stage.

Stage 1: Construction of the Pyrazole-3-Carboxylic Acid Core

The cornerstone of this synthetic sequence is the formation of the pyrazole ring. The Knorr pyrazole synthesis, first reported in 1883, remains a widely used and efficient method for this transformation.[5][6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[4][7]

The Knorr Pyrazole Synthesis: Mechanism and Causality

The Knorr synthesis proceeds via an acid-catalyzed mechanism. The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, leading to the formation of a hydrazone intermediate.[4][8] Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group.[8] Dehydration of the resulting cyclic intermediate yields the stable aromatic pyrazole ring.[4][8] The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic hydrazine.[8]

Protocol 1: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate

This protocol details the synthesis of a pyrazole-carboxylate ester, a common precursor to the corresponding carboxylic acid.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate (a β-ketoester)

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[4]

-

Slowly add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution at room temperature.[4]

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate.

Protocol 2: Saponification of the Pyrazole Ester to the Carboxylic Acid

The pyrazole-carboxylate ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions.

Materials:

-

Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate (from Protocol 1)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[4]

-

Add LiOH or NaOH (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[4]

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[4]

-

Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[4]

-

Collect the solid product by vacuum filtration and wash with cold water.[4]

-

Dry the product under high vacuum to yield the pure 1-phenyl-5-methyl-1H-pyrazole-3-carboxylic acid. This product is often pure enough for the subsequent amide coupling step without further purification.[4]

Stage 2: Amide Bond Formation

The final and crucial step in the synthesis is the coupling of the pyrazole-3-carboxylic acid with a desired primary or secondary amine to form the 1H-pyrazole-3-carboxamide. This transformation can be achieved through several reliable methods.

Method A: Activation with Thionyl Chloride

This classic method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which readily reacts with the amine.

Mechanism Insight:

The carboxylic acid reacts with thionyl chloride (SOCl₂) to form an acyl chlorosulfite intermediate. This intermediate is highly unstable and decomposes to the acyl chloride with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[9] The resulting acyl chloride is a potent electrophile that is readily attacked by the nucleophilic amine to form the amide bond.[2]

Protocol 3: Amide Coupling using Thionyl Chloride

Materials:

-

1-phenyl-5-methyl-1H-pyrazole-3-carboxylic acid (from Protocol 2) (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired primary or secondary amine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyrazole-3-carboxylic acid in anhydrous DCM.

-

Add a catalytic amount of N,N-Dimethylformamide (DMF).

-

Slowly add thionyl chloride dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the desired amine and TEA in anhydrous DCM.

-

Slowly add the amine solution to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[4]

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1H-pyrazole-3-carboxamide.

Method B: Peptide Coupling Reagents

Modern amide synthesis often employs peptide coupling reagents, which offer milder reaction conditions and broader functional group tolerance. Common reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HATU).[10][11]

Mechanism Insight:

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is susceptible to racemization and can undergo intramolecular rearrangement to a stable N-acylurea byproduct. The addition of HOBt traps the O-acylisourea to form an HOBt-ester, which is less prone to racemization and more reactive towards the amine nucleophile.[10] The amine then attacks the activated ester to form the stable amide bond.[10][12]

Protocol 4: Amide Coupling using EDC/HOBt

Materials:

-

1-phenyl-5-methyl-1H-pyrazole-3-carboxylic acid (from Protocol 2) (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

EDC (1.1-1.5 eq)

-

HOBt (1.1-1.5 eq)

-

DIPEA or TEA (2.0-3.0 eq)

-

Anhydrous DMF or DCM

Procedure:

-

In a round-bottom flask, dissolve the pyrazole-3-carboxylic acid in anhydrous DMF or DCM.

-

Add the desired amine, HOBt, and DIPEA to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[4]

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of 1H-pyrazole-3-carboxamide derivatives.

| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |

| Pyrazole Ester Synthesis | Hydrazine derivative, β-Ketoester, Acetic acid | Ethanol | Reflux (~80) | 2-6 | Varies | [4] |

| Ester Hydrolysis | Pyrazole-carboxylate ester, LiOH or NaOH | THF/Water | Room Temp or 40-50 | 4-12 | High | [4] |

| Amide Coupling (SOCl₂) | Pyrazole-carboxylic acid, Amine, SOCl₂, TEA | DCM | 0 to Reflux | 2-16 | Good to Excellent | [3][4] |

| Amide Coupling (EDC/HOBt) | Pyrazole-carboxylic acid, Amine, EDC, HOBT, DIPEA | DMF or DCM | 0 to Room Temp | 12-24 | Good to Excellent | [4][13] |

Purification and Characterization

Purification of the final 1H-pyrazole-3-carboxamide derivatives is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[1][14] The choice of purification method depends on the physical properties of the compound and the nature of any impurities. For basic pyrazole derivatives that may interact strongly with silica gel, deactivating the silica with triethylamine or using neutral alumina can be effective.[14]

The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. Characteristic signals for the pyrazole ring protons and carbons, as well as the amide N-H proton, should be observed.[13][15][16]

-